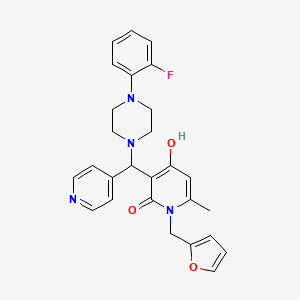

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN4O3/c1-19-17-24(33)25(27(34)32(19)18-21-5-4-16-35-21)26(20-8-10-29-11-9-20)31-14-12-30(13-15-31)23-7-3-2-6-22(23)28/h2-11,16-17,26,33H,12-15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHAIEMYEXGPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=CC=C5F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one , with CAS Number 897620-60-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 474.5 g/mol . The structure includes multiple pharmacophoric elements such as a piperazine ring, pyridine moiety, and furan derivative, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C27H27FN4O3 |

| Molecular Weight | 474.5 g/mol |

| CAS Number | 897620-60-9 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one in focus. For example, derivatives containing piperazine and pyridine structures have shown significant efficacy against various cancer cell lines. In particular, compounds that target Poly (ADP-Ribose) Polymerase (PARP) have demonstrated promising results in inhibiting cancer cell proliferation.

Case Study:

A study published in Molecules reported that a related compound exhibited an IC50 value of 18 μM against human breast cancer cells, indicating moderate to significant efficacy. The mechanism involved inhibition of PARP1 activity, leading to enhanced cleavage of PARP1 and increased apoptosis markers such as phosphorylated H2AX and activated caspases .

Antimicrobial Activity

The furan moiety present in the compound has been associated with antimicrobial properties. Research indicates that furan derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings:

A study evaluated various furan derivatives for their ability to combat Helicobacter pylori, revealing that certain compounds exhibited notable urease inhibitory activity, which is crucial for the pathogen's survival . Although specific data on the compound is limited, its structural similarities suggest potential antimicrobial effects.

Neuropharmacological Effects

Compounds containing piperazine rings are often explored for their neuropharmacological properties. They have been implicated in modulating neurotransmitter systems, particularly serotonin and dopamine receptors.

Example:

Research into arylpiperazine derivatives has shown their ability to act as antagonists at serotonin receptors, which may lead to therapeutic applications in treating mood disorders and anxiety . While direct studies on this specific compound are sparse, its structural characteristics align with known neuroactive agents.

Interaction with Biological Targets

In silico studies have suggested that the compound may interact with key enzymes involved in cancer progression and microbial resistance. The presence of multiple heterocycles enhances the likelihood of binding to various biological targets.

Binding Studies:

Molecular docking simulations indicate favorable interactions with PARP1, supporting the observed anticancer activity. These findings align with similar compounds that have demonstrated effective inhibition of PARP enzymes .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of this compound. Preliminary studies suggest moderate solubility and favorable absorption characteristics; however, detailed toxicological assessments are necessary.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several piperazine-substituted pyridinone derivatives. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to .

Key Observations:

Piperazine Substituents :

- The target compound’s 2-fluorophenyl-piperazine group differs from the 4-fluorophenyl-piperazine in . The ortho-fluorine position may sterically hinder receptor binding compared to para-fluorine analogs.

- Piperazine’s flexibility allows for diverse interactions with serotonin or dopamine receptors, common in neuroactive compounds .

However, furans are prone to oxidative metabolism, which could limit bioavailability . Pyridin-4-yl’s planar geometry (vs. pyridin-3-yl in ) may improve stacking interactions in hydrophobic pockets.

Polar Functional Groups :

- The 4-hydroxy group in all compounds enables hydrogen bonding, critical for target engagement.

- The absence of a methoxyethyl group (as in ) in the target compound may reduce solubility but minimize off-target interactions.

Research Findings from Analogous Compounds:

- Compound 897735-11-4 : No biological data provided, but its chloro-fluorophenyl-piperazine motif is common in antipsychotic candidates.

- Compound 939240-69-4 : The ethyl and p-tolyl groups suggest optimization for blood-brain barrier penetration, typical in CNS drugs.

- Compound 939242-55-4 : Pyridin-3-yl substitution may align with kinase inhibitor scaffolds, though this remains speculative without activity data.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized during synthesis and handling of this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks, as recommended for structurally related piperazine derivatives .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Immediate skin decontamination with water is critical if exposure occurs .

- First Aid : For accidental ingestion, rinse the mouth and seek medical consultation. For eye exposure, irrigate with water for ≥15 minutes .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the positions of the fluorophenyl, pyridinyl, and furanyl groups. F NMR can validate fluorine substitution .

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl at 4-position, carbonyl stretching) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~500 g/mol) and fragmentation patterns .

Q. How can synthesis yield be optimized for this compound?

- Methodological Answer :

- Reagent Ratios : Adjust stoichiometry of the piperazine and pyridine intermediates to reduce side reactions.

- Catalysis : Use palladium catalysts for coupling steps, as shown in structurally analogous syntheses (e.g., 67% yield for ethyl 4,4,4-trifluoro-3-hydroxybutanoate derivatives) .

- Purification : Employ gradient column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the pure product .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological properties?

- Methodological Answer :

- Modify Substituents : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in pyridin-2-one derivatives .

- Bioisosteric Replacement : Substitute the furan-2-ylmethyl group with thiophene to assess changes in binding affinity to target receptors (e.g., serotonin or dopamine receptors) .

- In Silico Docking : Use crystallographic data (e.g., piperazine-pyridine interactions in Acta Crystallographica studies) to model receptor binding .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Standardized Assays : Use validated models (e.g., Sprague–Dawley rats for analgesia testing) to ensure reproducibility .

- Dose-Response Curves : Compare EC values under consistent conditions (e.g., thermal plate tests at 55°C) .

- Control for Metabolites : Analyze metabolic stability in liver microsomes to rule out confounding effects from degradation products .

Q. How can computational modeling predict interactions with neurological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to dopamine D or serotonin 5-HT receptors using crystallographic templates (e.g., piperazine-containing ligands) .

- ADMET Profiling : Predict blood-brain barrier permeability using logP values and topological polar surface area (TPSA). For example, TPSA >70 Å may limit CNS penetration .

- Validation : Cross-reference docking results with in vitro receptor-binding assays (e.g., radioligand displacement studies) .

Data Contradiction Analysis

Q. Why do thermal stability studies show variability in decomposition temperatures?

- Methodological Answer :

- Sample Purity : Impurities (e.g., unreacted starting materials) lower observed decomposition points. Use HPLC (>95% purity) for accurate measurements .

- Heating Rate : Standardize DSC protocols to 10°C/min to minimize artifacts .

- Crystalline vs. Amorphous Forms : Polymorphic differences (e.g., hydrate vs. anhydrous forms) affect thermal behavior. Characterize via X-ray diffraction .

Experimental Design Considerations

Q. How to design in vivo studies to evaluate neuropharmacological effects?

- Methodological Answer :

- Animal Models : Use transgenic mice (e.g., dopamine transporter knockouts) to isolate target mechanisms .

- Dosing Regimens : Administer intraperitoneally at 10–50 mg/kg, based on pharmacokinetic data from pyridin-2-one analogs .

- Endpoint Assays : Measure locomotor activity (open-field test) and neurotransmitter levels (microdialysis for dopamine/serotonin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.